methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Description
Methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a spirocyclic compound characterized by a fused indoline-pyrone core. Its structure includes a spiro junction at the indoline C3 and pyrano[3,2-b]pyran C4' positions, with key functional groups:
- Allyl group: Enhances reactivity for further functionalization .
- Hydroxymethyl (-CH2OH): Contributes to hydrogen bonding and solubility .
Synthetic routes for such spiro compounds often involve multicomponent reactions. For example, spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives are synthesized via domino reactions of active methylene compounds, kojic acid, and isatin derivatives using L-proline as a catalyst . These methods highlight the compound’s accessibility for medicinal chemistry applications, particularly in antibacterial and antiviral research .
Properties
IUPAC Name |
methyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-3-8-23-13-7-5-4-6-12(13)21(20(23)27)15(19(26)28-2)18(22)30-16-14(25)9-11(10-24)29-17(16)21/h3-7,9,24H,1,8,10,22H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQYIYCMMZDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate (CAS: 884214-79-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features of spiroindoline and pyran derivatives, which have been associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 884214-79-3 |
The intricate structure of this compound suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, spiroindolines have been shown to scavenge free radicals effectively. The hydroxymethyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant potential.
Antimicrobial Properties
Methyl 1-allyl derivatives have been evaluated for their antimicrobial activities. In vitro studies demonstrate that such compounds can inhibit the growth of various bacterial strains. The mechanism is likely related to disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that spiroindoline derivatives can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit topoisomerases may be critical in this context. For example, related compounds have shown cytotoxic effects against breast cancer cell lines (MCF-7) and leukemia (HL-60).
Case Studies and Research Findings
- Antioxidant Evaluation : A study assessed the antioxidant activity of several spiroindoline derivatives using DPPH radical scavenging assays. Methyl 1-allyl derivative exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
- Antimicrobial Testing : In a comparative study on antimicrobial efficacy, methyl 1-allyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : The cytotoxic effects were evaluated on human cancer cell lines using MTT assays. The compound demonstrated IC50 values in the micromolar range against MCF-7 cells, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s structural analogues vary in substituents and core frameworks, influencing their physicochemical and biological properties. Key examples include:
Key Observations :
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
